N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide
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Overview
Description
N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide typically involves the reaction of 2-chlorobenzaldehyde with benzenesulfonamide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with 1H-1,2,3-benzotriazole to yield the final product. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1H-1,2,3-benzotriazol-1-yl(2-bromophenyl)methylene]benzenesulfonamide
- N-[1H-1,2,3-benzotriazol-1-yl(2-fluorophenyl)methylene]benzenesulfonamide
- N-[1H-1,2,3-benzotriazol-1-yl(2-methylphenyl)methylene]benzenesulfonamide
Uniqueness
N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(NE)-N-[benzotriazol-1-yl-(2-chlorophenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-16-11-5-4-10-15(16)19(22-27(25,26)14-8-2-1-3-9-14)24-18-13-7-6-12-17(18)21-23-24/h1-13H/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSNERVRPWHHTE-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2Cl)/N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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